molecular formula C15H15FN2O2 B14898124 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione

Cat. No.: B14898124
M. Wt: 274.29 g/mol
InChI Key: CGQJEHCYMNIFOP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is an organic compound characterized by its unique structure, which includes a fluoro-substituted ethyl group and a piperidinylidene moiety attached to an isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . A green and mild synthesis method has also been developed, which involves solventless conditions and simple heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those involved in neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

2-(2-fluoro-2-piperidin-4-ylideneethyl)isoindole-1,3-dione

InChI

InChI=1S/C15H15FN2O2/c16-13(10-5-7-17-8-6-10)9-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,17H,5-9H2

InChI Key

CGQJEHCYMNIFOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C(CN2C(=O)C3=CC=CC=C3C2=O)F

Origin of Product

United States

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